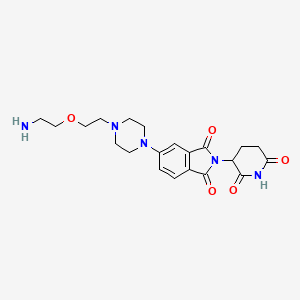

Thalidomide-5-PEG3-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タリドミド-5-PEG3-NH2: は、タリドミドベースのセレブロリンリガンドとポリエチレングリコール(PEG)リンカーを組み込んだ合成化合物です。 この化合物は主に、ユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解するように設計されたプロテオリシス標的キメラ(PROTAC)の開発に使用されています .

準備方法

合成経路と反応条件: タリドミド-5-PEG3-NH2の合成は、タリドミドとポリエチレングリコールリンカーの抱合を含みます。このプロセスには、通常、次のステップが含まれます。

タリドミドの活性化: タリドミドは、PEGリンカーと反応できる官能基を導入するために、適切な試薬と反応させて活性化されます。

PEGリンカーの付加: 活性化されたタリドミドは、次に、制御された条件下でPEGリンカーと反応させて、所望の抱合体を作成します。

工業生産方法: タリドミド-5-PEG3-NH2の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、次のものが含まれます。

バッチ式または連続フロー反応器: これらの反応器は、制御された条件下で化学反応を実行するために使用されます。

自動精製システム: 高スループット精製システムが採用され、最終生成物の品質と純度が常に確保されます

化学反応の分析

反応の種類: タリドミド-5-PEG3-NH2は、さまざまな化学反応を受けます。これらには、次のものが含まれます。

置換反応: この化合物は、反応性官能基の存在により、求核置換反応に参加することができます。

酸化と還元反応: この化合物は、特定の条件下で酸化と還元反応を受ける可能性があります

一般的な試薬と条件:

求核試薬: アミンやチオールなどの一般的な求核試薬は、タリドミド-5-PEG3-NH2と反応できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換は、タリドミド-5-PEG3-NH2のさまざまな置換誘導体の形成につながる可能性があります .

科学研究における用途

化学: タリドミド-5-PEG3-NH2は、PROTACの合成に使用されています。PROTACは、タンパク質分解経路を研究し、新しい治療戦略を開発するための貴重なツールです .

生物学: 生物学研究では、タリドミド-5-PEG3-NH2は、PROTAC技術を使用して特定のタンパク質を選択的に分解することにより、細胞プロセスにおける特定のタンパク質の役割を調査するために使用されます .

科学的研究の応用

Chemistry: Thalidomide-5-PEG3-NH2 is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways and developing new therapeutic strategies .

Biology: In biological research, this compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them using PROTAC technology .

Industry: The compound is used in the development of new materials and technologies that require precise control over protein levels .

作用機序

タリドミド-5-PEG3-NH2は、E3ユビキチンリガーゼ複合体の構成要素であるセレブロリンに結合することにより効果を発揮します。この結合により、標的タンパク質がユビキチン-プロテアソーム系に募集され、選択的に分解されます。 関与する分子標的と経路には、IKZF1やIKZF3などの転写因子の分解が含まれます .

類似の化合物との比較

類似の化合物:

タリドミド-5-NH-PEG3-NH2: タリドミド-5-PEG3-NH2に似ていますが、リンカー構造が異なります

レナリドミド-5-PEG3-NH2: PROTAC技術で使用される、PEGリンカーを備えた別のセレブロリンリガンド

独自性: タリドミド-5-PEG3-NH2は、その特定のリンカー構造により独自性があり、溶解性、安定性、反応性に関して独自の特性を提供します。 この独自性により、PROTACやその他の研究用途における貴重なツールとなっています .

類似化合物との比較

Thalidomide-5-NH-PEG3-NH2: Similar to Thalidomide-5-PEG3-NH2 but with a different linker structure

Lenalidomide-5-PEG3-NH2: Another cereblon ligand with a PEG linker, used in PROTAC technology

Uniqueness: this compound is unique due to its specific linker structure, which provides distinct properties in terms of solubility, stability, and reactivity. This uniqueness makes it a valuable tool in the development of PROTACs and other research applications .

特性

分子式 |

C19H23N3O7 |

|---|---|

分子量 |

405.4 g/mol |

IUPAC名 |

5-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H23N3O7/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24/h1-2,11,15H,3-10,20H2,(H,21,23,24) |

InChIキー |

XMTFEXSNGIBNRG-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)

![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)

![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)

![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)

![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)

![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)